

A Comprehensive Guide to the IUPAC Nomenclature of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)cyclopentanecarbonitrile

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Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. In the intricate landscape of drug discovery and development, the precise naming of a molecule is paramount for database integrity, regulatory submissions, and reproducible research. This technical guide provides an in-depth analysis of the IUPAC name for the chemical entity commonly referred to as **1-(4-Methoxyphenyl)cyclopentanecarbonitrile**. We will deconstruct the name into its constituent parts, elucidate the hierarchical rules that dictate its formation, and provide a step-by-step protocol for its derivation. This document serves as a reference for researchers, chemists, and regulatory professionals who require a comprehensive understanding of this molecule's formal nomenclature.

Introduction: The Imperative of Precision in Chemical Naming

In the realm of medicinal chemistry and materials science, molecular complexity is the norm. The compound **1-(4-Methoxyphenyl)cyclopentanecarbonitrile** and its analogs are of interest

as versatile intermediates in the synthesis of more complex molecular architectures.^[1] The ability to define such a structure with an unequivocal name is not merely an academic exercise; it is a fundamental requirement for patent applications, scientific publications, and global supply chain management. The IUPAC system provides a logical, rule-based framework that, when correctly applied, yields a unique name for any given chemical structure. This guide will demonstrate the application of these rules to the title compound, CAS Number 1206-15-1.^{[2][3][4]}

The Correct IUPAC Name

The formally accepted IUPAC name for the specified molecule is 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.^{[2][4][5][6]}

While often written as "**1-(4-methoxyphenyl)cyclopentanecarbonitrile**," the inclusion of the "-1-" locant for the carbonitrile group adds a layer of precision, explicitly indicating that the carbon atom of the nitrile group is not part of the parent ring's numbering.^{[2][4]}

Table 1: Compound Identification

Identifier	Value	Source(s)
Preferred IUPAC Name	1-(4-methoxyphenyl)cyclopentane-1-carbonitrile	PubChem ^{[5][7]} , Vertex AI Search ^[2]
CAS Registry Number	1206-15-1	NIST WebBook ^[3] , Sigma-Aldrich ^[8]
Molecular Formula	C13H15NO	PubChem ^[5] , NIST WebBook ^[3]
Molecular Weight	201.27 g/mol	Vertex AI Search ^[2] , ChemicalBook ^[4]
InChIKey	DOZAMVFROCVJLO-UHFFFAOYSA-N	PubChem ^[5] , NIST WebBook ^[3]

Deconstruction of the IUPAC Name: A Hierarchical Approach

The IUPAC nomenclature system is hierarchical. To name a complex molecule, one must first identify the principal functional group, which dictates the suffix of the name. All other structural components are then treated as substituents.

Step 1: Identification of the Principal Functional Group

The molecule contains two key features: a phenyl ring with a methoxy group and a cyclopentane ring bearing a nitrile group ($\text{-C}\equiv\text{N}$). According to IUPAC priority rules, the nitrile group is of higher priority than the ether (methoxy) or the alkane (cyclopentane) ring.^[9] Therefore, the molecule is named as a derivative of a nitrile.

Step 2: Naming the Parent Structure

When a nitrile group is directly attached to a cyclic system, the suffix *-carbonitrile* is appended to the name of the cycloalkane.^{[10][11][12]} The carbon atom of the -CN group is not included in the numbering of the parent ring.

- Parent Ring: Cyclopentane
- Name with Suffix: Cyclopentanecarbonitrile

Step 3: Numbering the Parent Ring

The numbering of the parent cycloalkane begins at the carbon atom bearing the principal functional group.^{[12][13]} In this case, the carbon of the cyclopentane ring attached to the *-carbonitrile* group is designated as position 1.

Step 4: Identifying and Naming the Substituents

With the carbonitrile group and its point of attachment identified, we now locate and name the other substituent attached to the parent ring.

- A phenyl group with a methoxy group (-OCH_3) at its para-position (position 4) is attached to the cyclopentane ring.

- This substituent is named (4-methoxyphenyl).

This (4-methoxyphenyl) group is also attached to position 1 of the cyclopentane ring.

Step 5: Assembling the Final Name

The final IUPAC name is constructed by combining the names of the substituents with the parent name, preceded by their locants (position numbers).

- Substituent: (4-methoxyphenyl) at position 1 of the ring. This gives 1-(4-methoxyphenyl).
- Parent Ring: cyclopentane.
- Principal Functional Group Suffix: -carbonitrile, also at position 1. This gives -1-carbonitrile.

Combining these elements yields the full, unambiguous IUPAC name: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.

Experimental Protocol: Systematic Derivation of the IUPAC Name

This protocol outlines a self-validating workflow for deriving the IUPAC name for any similarly structured molecule.

Methodology:

- Functional Group Priority Assessment:
 - Objective: To identify the principal functional group that determines the suffix of the name.
 - Procedure:
 1. List all functional groups present in the molecule: Nitrile (-CN), Ether (-OR), Aromatic Ring (Phenyl), Cycloalkane (Cyclopentane).
 2. Consult the IUPAC table of seniority of functional groups.

3. Result: The nitrile group has the highest priority.^{[9][14]} The molecule will be named with a suffix indicating a nitrile.

- Parent Hydride Selection:

- Objective: To determine the main carbon chain or ring to which the principal functional group is attached.
- Procedure:
 1. Observe that the nitrile group is attached to a cyclopentane ring.
 2. Apply IUPAC Rule C-831.1, which states that for nitriles where the -CN group is attached to a ring, the name is formed by adding the suffix "-carbonitrile" to the name of the ring system.^{[10][12]}

3. Result: The parent structure is cyclopentanecarbonitrile.

- Locant Assignment (Numbering):

- Objective: To assign numerical locants to the atoms of the parent structure.
- Procedure:
 1. Identify the carbon atom of the cyclopentane ring that is bonded to the principal functional group (the carbonitrile).
 2. Assign this carbon as locant 1.^[15]
 3. Identify all other substituents attached to the parent ring. In this case, a (4-methoxyphenyl) group is also attached to the same carbon.
 4. Result: The carbonitrile group is at position 1. The (4-methoxyphenyl) group is at position 1.

- Nomenclature Assembly:

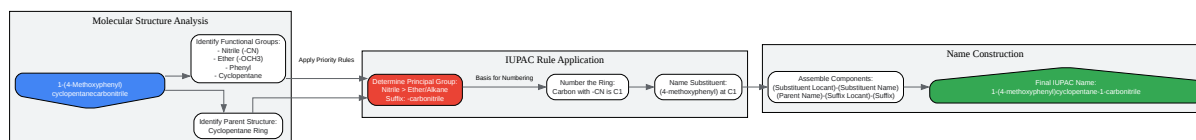
- Objective: To construct the final name in the correct order.

- Procedure:

1. Start with the substituent name, preceded by its locant: 1-(4-methoxyphenyl).
2. Follow with the name of the parent ring: cyclopentane.
3. Conclude with the suffix for the principal functional group, preceded by its locant: -1-carbonitrile.
4. Combine all parts: 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile.

Visualization of the Naming Logic

The following diagrams illustrate the structural breakdown and the numbering scheme crucial for the IUPAC nomenclature.



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Caption: Workflow for deriving the IUPAC name.

Caption: Numbered structure of the molecule.

Conclusion

The systematic name 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile is derived from a logical application of established IUPAC nomenclature rules. By prioritizing the nitrile functional group, identifying the parent cycloalkane, and correctly numbering the ring to locate the substituents, an unambiguous and universally understood identifier is generated. For professionals in research and drug development, adherence to this systematic approach is non-negotiable for ensuring clarity, accuracy, and integrity in scientific communication.

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